molecular formula C16H25NO2 B015899 (-)-O-Desmethylvenlafaxine CAS No. 142761-11-3

(-)-O-Desmethylvenlafaxine

Cat. No. B015899
CAS RN: 142761-11-3
M. Wt: 263.37 g/mol
InChI Key: KYYIDSXMWOZKMP-HNNXBMFYSA-N
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Description

Synthesis Analysis

(-)-O-Desmethylvenlafaxine, the active metabolite of venlafaxine, has been synthesized through various methods. A notable approach involves starting with 2-(4-hydroxyphenyl) acetic acid, which is etherified and then subjected to a series of reactions including amidation, condensation, reduction, hydrolysis, and salt formation, leading to O-desmethylvenlafaxine succinate. This method avoids using certain reagents like dimethylamine, offering a simpler and more economical route suitable for industrial production (Li, 2012). Another study discusses various synthesis methods for O-desmethylvenlafaxine, emphasizing their advantages and disadvantages based on different starting materials (Yang Yong-zhong, 2010).

Molecular Structure Analysis

The molecular structure of O-desmethylvenlafaxine has been studied extensively. For example, a study on desvenlafaxine succinate, a salt of O-desmethylvenlafaxine, reveals the molecular structure through X-ray diffraction, showing distinct hydrogen-bonded networks. This structure helps in understanding the compound's thermal stability and solubility at a molecular level (Venu et al., 2008).

Chemical Reactions and Properties

O-Desmethylvenlafaxine's chemical reactions and properties are key to its function and application. One study explores the creation of phenolic esters of O-Desmethylvenlafaxine, aimed at improving its oral bioavailability and brain uptake, highlighting the compound's reactivity and potential for modification (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of O-desmethylvenlafaxine, such as solubility and dissolution rates, play a crucial role in its pharmacokinetics and bioavailability. Studies have examined these properties in different formulations, providing insights into how the compound behaves in biological systems (Franek et al., 2015).

Chemical Properties Analysis

The chemical properties of O-desmethylvenlafaxine are significant for its pharmacological activity. Its role as a serotonin and norepinephrine reuptake inhibitor, for instance, is tied to its chemical structure and binding affinities. Studies detailing these properties provide a comprehensive understanding of the compound's mechanism of action in treating conditions like depression (Deecher et al., 2006).

Scientific Research Applications

  • Antidepressant Properties : (-)-O-Desmethylvenlafaxine is known for its role in inhibiting the uptake of serotonin and norepinephrine, functioning as a new class of antidepressants (Yang, 2010).

  • Molecular Structure Studies : The crystal structure of this compound has been analyzed to understand its thermal stability and solubility at a molecular level (Venu et al., 2008).

  • Therapeutic Drug Monitoring : A method for quantifying venlafaxine and this compound in human saliva was developed, aiding in therapeutic drug monitoring for patients undergoing treatment (Dziurkowska & Wesołowski, 2013).

  • Prodrug Development : Phenolic esters of this compound have been proposed as potential prodrugs to improve brain uptake, with certain candidates showing promise for further development (Zhang et al., 2013).

  • Pharmacological Applications : Studies have explored its efficacy in treating various disorders, including major depressive disorder, vasomotor symptoms associated with menopause, fibromyalgia, and diabetic neuropathy (Sproule et al., 2008).

  • Enzymatic Activity Studies : The effect of this compound on cytochrome P450 content and CYP3A4 activity in rat liver has been investigated, showing that it can inhibit CYP2D6 activity (Ming, 2007).

  • Environmental Impact Studies : The enantiospecific toxicity of venlafaxine and its metabolite this compound on aquatic life, particularly in the context of co-exposure with microplastics, has been examined (Qu et al., 2019).

Mechanism of Action

Target of Action

R-(-)-O-Desmethyl Venlafaxine, also known as (-)-O-Desmethylvenlafaxine or O-Desmethylvenlafaxine, (-)-, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters, serotonin and norepinephrine, are key players in mood regulation .

Mode of Action

The compound works by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and thus potentiating their activity in the central nervous system .

Biochemical Pathways

The primary biochemical pathways affected by R-(-)-O-Desmethyl Venlafaxine are those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like major depressive disorder and anxiety disorders .

Pharmacokinetics

R-(-)-O-Desmethyl Venlafaxine is metabolized in the liver via the CYP2D6 isoenzyme to its active metabolite . The absorption of the compound is high, with oral bioavailability being over 92% . The distribution volume of the compound is 7.5 ± 3.7 L/kg for Venlafaxine and 5.7 ± 1.8 L/kg for its active metabolite . The compound and its metabolites are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of R-(-)-O-Desmethyl Venlafaxine’s action primarily involve the potentiation of serotonin and norepinephrine activity in the central nervous system. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to an increase in their synaptic concentrations . The result is an enhancement of neurotransmission, which can lead to mood elevation and other beneficial effects in the treatment of psychiatric conditions .

Action Environment

The action, efficacy, and stability of R-(-)-O-Desmethyl Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can lead to variations in the metabolism and efficacy of the compound . Additionally, the compound should be taken with food to lessen stomach upset . It’s also important to note that the compound may cause drowsiness or dizziness, and its effects may be intensified by alcohol .

properties

IUPAC Name

4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162168
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142761-11-3
Record name O-Desmethylvenlafaxine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLVENLAFAXINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

It is reported that venlafaxine of formula (II), 1-[2-dimethylamino-1-(4-methoxylphenyl)ethyl]cyclohexanol, is a reuptake inhibitor of 5-hydroxytryptamine (5-HT) and norepinephrine (NA), and is widely used for inhibiting reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NA) and treating or adjuvantly treating central nervous system diseases such as depression. Venlafaxine is metabolized in liver to form a strongly active metabolite of formula (III), 1-[2-dimethylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, a weakly active metabolite of formula (IV), 1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and a metabolite of formula (V), 1-[2-methylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, in which the metabolite (III) and venlafaxine have the same therapeutic effects (see U.S. Pat. No. 4,535,186A, US20040176468A1, US20040147601A1, US20030191347A1). Moreover, the direct uptake of the metabolite (III) for treating central nervous system diseases, especially, depression, has the advantages of using a single active compound, facilitates the adjustment of dosage and therapeutic effects, alleviates side-effects, and reduces the risk of interaction with other drugs (see U.S. Pat. No. 6,673,838B2). However, because of the presence of more hydroxyl groups, the metabolite (III) has increased hydrophilicity, thus decreasing absorption rate via oral or transdermal routes of administration and possibly increasing pre-system side effects of unabsorbed drugs. In order to overcome the above defects of the metabolite (III), a series of derivatives represented by formula (VI) were synthesized. These compounds of formula (VI), which are prodrugs of the metabolite (III), were shown to have metabolized in vivo to produce the metabolite (III), thereby exhibiting therapeutic effects (see Chinese Patent No. CN1955159A, CN1706813A). Chinese Patent No. CN1955159A discloses a compound of formula (I), 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, and a method for preparing the same. The compound of formula (I), as described in CN1955159A, is a white crystalline solid with a melting point of 203.2° C.-206.5° C.
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Synthesis routes and methods II

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
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122 g
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111 g
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sodium methanolate
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90 g
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Synthesis routes and methods III

Procedure details

Dodecanethiol (69 g), venlafaxine (55 g), and an ethanolic solution of sodium ethanolate (21%, 82 g) are charged to a pressure vessel. The temperature is raised to 150° C. and the reaction mixture is stirred for 2 days. Then the temperature is lowered and the solution is filtered. The pH of the filtrate is adjusted to 9.5 with aqueous hydrogen chloride. The crystals are collected by suction filtration. The cake is washed with ethanol and dried in vacuo.
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69 g
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82 g
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Synthesis routes and methods IV

Procedure details

Venlafaxine (5.6 g) and benzenethiol sodium salt (6.9 g) are charged to PEG 400 (25 g). The reaction mixture is heated to 160° C. for 5 hours. Then the temperature is lowered and water is added (60 g). The pH is adjusted to 3.5 with H3PO4. The organic by-products are removed by extraction with heptanes (25 g). The pH of the aqueous layer is then adjusted to 9.5 with aqueous ammonia. The precipitate is collected by suction filtration, re-slurried in water (100 g), isolated by suction filtration and dried in vacuo.
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5.6 g
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6.9 g
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PEG 400
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25 g
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Synthesis routes and methods V

Procedure details

A mixture of 1.90 g of anhydrous sodium sulfide, 2.0 g of selenium and 6 mL of 1-methylpyrrolidone was heated to 145° C. under nitrogen, and then 3.5 g of venlafaxine dissolved in 10 mL of 1-methylpyrrolidone was added. The mixture was stirred and heated at 145° C. under nitrogen. Reaction mixture was heated at 145° C. for 16 hours, then it was cooled and mixed with 70 mL of ethylacetate and 50 mL of water. The mixture was placed into a refrigerator and crystals were filtered. After being recrystallized from 45 mL of ethanol, 2.0 g of desvenlafaxine was obtained with the yield 60%.
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1.9 g
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10 mL
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50 mL
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60%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-O-Desmethylvenlafaxine
Reactant of Route 2
Reactant of Route 2
(-)-O-Desmethylvenlafaxine
Reactant of Route 3
(-)-O-Desmethylvenlafaxine
Reactant of Route 4
(-)-O-Desmethylvenlafaxine
Reactant of Route 5
(-)-O-Desmethylvenlafaxine
Reactant of Route 6
(-)-O-Desmethylvenlafaxine

Q & A

A: (-)-O-Desmethylvenlafaxine, the major active metabolite of venlafaxine, acts primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI). [] By inhibiting the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability and enhances neurotransmission. []

ANone: While the provided abstracts do not explicitly state the molecular formula and weight, this compound is a derivative of venlafaxine. Further research from reputable sources would be required for this specific information.

ANone: The provided abstracts do not delve into material compatibility and stability of this compound under various conditions.

ANone: The provided abstracts focus on this compound as a pharmaceutical compound and do not discuss its catalytic properties or applications outside of its therapeutic use.

ANone: The provided abstracts do not contain information on the use of computational chemistry or modeling techniques in the study of this compound.

A: Research indicates that the (R)-enantiomer of O-Desmethylvenlafaxine demonstrates a higher affinity for the serotonin transporter compared to the (S)-enantiomer. [] This suggests that the enantiomeric composition could significantly influence the overall pharmacological activity of the drug. []

A: One approach to improve the delivery and potentially reduce gastrointestinal side effects of this compound involves formulating it as multiparticulates of its succinate or formate salts. [] This formulation strategy aims to achieve a more controlled release profile. []

A: The crystalline form of this compound hydrochloride containing water at a molar ratio of approximately 1:1 to the salt exhibits non-hygroscopic behavior under relative humidity ranging from 5% to 85%. [] This suggests its stability and suitability for pharmaceutical formulation.

ANone: The provided abstracts primarily focus on the scientific aspects of this compound and do not provide information regarding specific SHE regulations.

A: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, , ] Genetic variations in CYP2D6 can significantly influence the drug's metabolism and contribute to interindividual variability in plasma concentrations. [, , , ]

A: Research highlights the influence of various factors on the serum levels of both venlafaxine and its metabolite, this compound. These factors include age, gender, body mass index (BMI), smoking status, and the use of concomitant medications. [, , , ] For example, obese patients might require higher doses of venlafaxine to achieve comparable serum concentrations to normal-weight individuals. []

A: The CYP2D6 polymorphism significantly affects venlafaxine metabolism. [] Individuals with certain CYP2D6 genotypes, such as those categorized as poor metabolizers, might experience altered drug clearance and consequently, require dosage adjustments. []

A: Studies in mice reveal that venlafaxine exhibits lower bioavailability following intragastric administration compared to intravenous administration. [] This suggests that the first-pass metabolism likely plays a role in its reduced bioavailability when administered orally. []

A: Research in rats indicates that a single dose of apatinib can lead to a significant increase in the area under the curve (AUC), a measure of drug exposure, for both venlafaxine and this compound. [] This suggests a potential drug-drug interaction that warrants further investigation in humans.

A: Studies indicate that venlafaxine does not appear to inhibit the metabolism of alprazolam, which is primarily metabolized by CYP3A4. [] This suggests a low potential for significant drug interactions between these two medications based on CYP3A4 inhibition. []

ANone: The provided abstracts mainly focus on characterizing the pharmacokinetic properties and metabolic pathways of this compound. While they highlight its use as an antidepressant, they do not delve into specific details of in vitro or in vivo efficacy studies.

ANone: The provided abstracts do not discuss resistance or cross-resistance mechanisms related to this compound.

A: A case report describes a patient who developed severe cardiodepression following a substantial overdose of venlafaxine. [] The patient, who also exhibited a genetic polymorphism for CYP2D6 leading to delayed drug metabolism, required prolonged medical intervention to manage the cardiac complications. []

ANone: The provided abstracts do not discuss specific drug delivery and targeting strategies for this compound beyond the mention of multiparticulate formulations.

ANone: The provided abstracts do not cover research on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects specific to this compound.

A: Several analytical methods have been developed and validated for the quantification of venlafaxine and this compound in various biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection [] or tandem mass spectrometry (LC-MS/MS) [, , ] are frequently used techniques.

A: Monitoring studies have detected the presence of this compound, along with other pharmaceuticals, in wastewater and river water samples. [, , ] This highlights the potential for these compounds to enter and persist in the environment, raising concerns about their ecological impact.

A: Research suggests that the degradation of this compound in rivers can be influenced by factors such as phototransformation and biotransformation. [, ] Understanding the interplay of these processes is crucial for assessing the persistence and potential risks of this compound in aquatic ecosystems.

ANone: The provided abstracts do not provide specific details regarding the dissolution and solubility properties of this compound.

ANone: While the provided abstracts mention the validation of analytical methods for quantifying this compound, they do not delve into the specific validation parameters assessed.

ANone: The provided abstracts do not discuss specific quality control and assurance measures for this compound.

ANone: The provided abstracts do not contain information related to the immunogenicity or immunological responses associated with this compound.

ANone: The provided abstracts do not provide details on drug-transporter interactions related to this compound.

A: Co-administration of drugs that inhibit CYP2D6, such as cotrimoxazole and thioridazine, can lead to significantly elevated plasma concentrations of venlafaxine and potentially its metabolite, this compound. [, ] This highlights the importance of considering potential drug-drug interactions mediated by drug-metabolizing enzymes.

ANone: The provided abstracts do not specifically address the biocompatibility or biodegradability of this compound.

ANone: The provided abstracts focus on this compound and do not provide comparative information on alternative antidepressants.

ANone: The provided abstracts do not discuss strategies for recycling or waste management related to this compound.

ANone: The provided abstracts do not provide details regarding specific research infrastructure or resources used in the study of this compound.

A: Venlafaxine was approved for the treatment of depression in the United States in the mid-1990s. [] This marked the introduction of a structurally novel antidepressant that differed from other selective serotonin reuptake inhibitors (SSRIs) available at the time. []

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